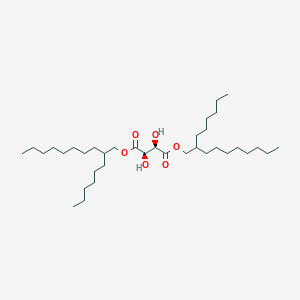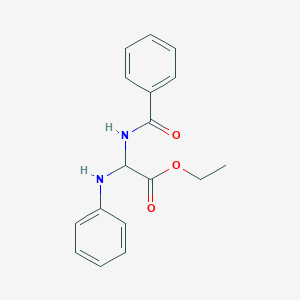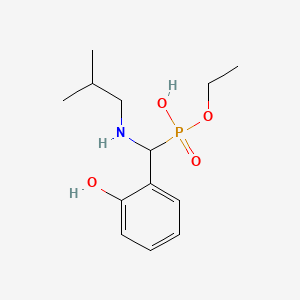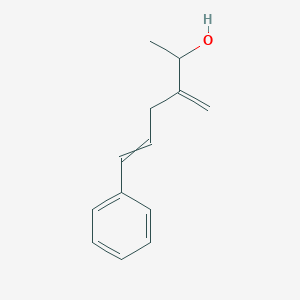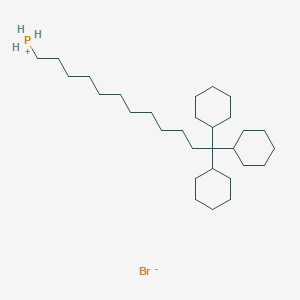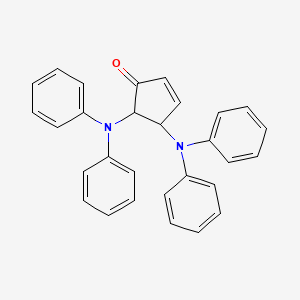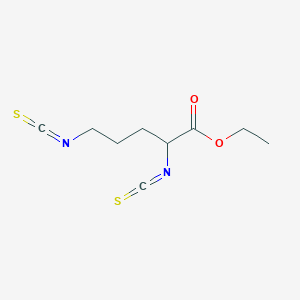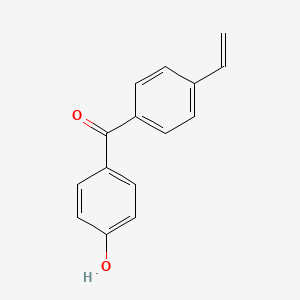
(4-Ethenylphenyl)(4-hydroxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Ethenylphenyl)(4-hydroxyphenyl)methanone is an organic compound with the molecular formula C15H12O2 It is a derivative of benzophenone, where one phenyl ring is substituted with an ethenyl group and the other with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethenylphenyl)(4-hydroxyphenyl)methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-ethenylphenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(4-Ethenylphenyl)(4-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The ethenyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic reagents such as halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 4-ethenylbenzoic acid or 4-ethenylbenzophenone.
Reduction: Formation of (4-ethenylphenyl)(4-hydroxyphenyl)methanol.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
(4-Ethenylphenyl)(4-hydroxyphenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-Ethenylphenyl)(4-hydroxyphenyl)methanone involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybenzophenone: Similar structure but lacks the ethenyl group.
4-Chlorobenzophenone: Contains a chlorine substituent instead of a hydroxyl group.
4-Methoxybenzophenone: Contains a methoxy group instead of a hydroxyl group.
Uniqueness
(4-Ethenylphenyl)(4-hydroxyphenyl)methanone is unique due to the presence of both the ethenyl and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for versatile applications in various fields.
Properties
CAS No. |
60356-38-9 |
|---|---|
Molecular Formula |
C15H12O2 |
Molecular Weight |
224.25 g/mol |
IUPAC Name |
(4-ethenylphenyl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C15H12O2/c1-2-11-3-5-12(6-4-11)15(17)13-7-9-14(16)10-8-13/h2-10,16H,1H2 |
InChI Key |
LUBSDZJGEOCJIT-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


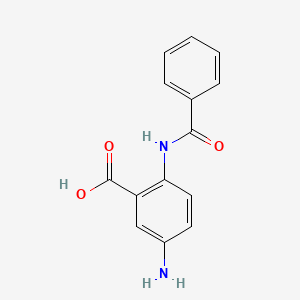
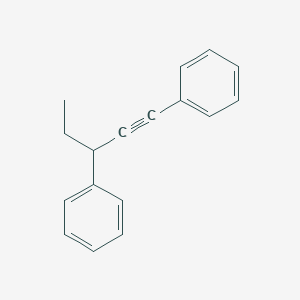
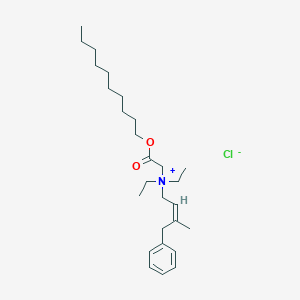
![4-{2-[4'-(Octyloxy)[1,1'-biphenyl]-4-yl]ethyl}benzonitrile](/img/structure/B14613135.png)
